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Compound of Interest

Compound Name:
4-Bromo-2-chloro-1-

isopropoxybenzene

Cat. No.: B1291380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for 4-Bromo-2-chloro-1-isopropoxybenzene. Due to the limited

availability of experimental data for this specific compound, this report presents predicted

spectroscopic data and compares it with experimental data of the structurally related

compound, 4-Bromo-2-chlorophenol. This comparison offers valuable insights into the

expected spectral characteristics and aids in the structural elucidation of 4-Bromo-2-chloro-1-
isopropoxybenzene.

Comparative Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Bromo-2-
chloro-1-isopropoxybenzene and the experimental data for 4-Bromo-2-chlorophenol. Mass

spectrometry data for the target compound is also predicted, highlighting the expected isotopic

pattern.

Table 1: ¹H NMR Data Comparison
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Compound
Proton

Assignment

Predicted/Exper

imental

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

4-Bromo-2-

chloro-1-

isopropoxybenze

ne (Predicted)

H-3 7.55 d 2.4

H-5 7.25 dd 8.8, 2.4

H-6 6.85 d 8.8

-CH(CH₃)₂ 4.50 septet 6.0

-CH(CH₃)₂ 1.35 d 6.0

4-Bromo-2-

chlorophenol

(Experimental)[1]

H-3 7.49 d 2.5

H-5 7.18 dd 8.7, 2.5

H-6 6.89 d 8.7

-OH 5.8 (broad s) s -

Table 2: ¹³C NMR Data Comparison
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Compound Carbon Assignment
Predicted/Experimental

Chemical Shift (δ, ppm)

4-Bromo-2-chloro-1-

isopropoxybenzene

(Predicted)

C-1 152.0

C-2 123.0

C-3 133.5

C-4 115.0

C-5 130.0

C-6 117.0

-CH(CH₃)₂ 72.0

-CH(CH₃)₂ 22.0

4-Bromo-2-chlorophenol

(Experimental)[2][3]
C-1 150.9

C-2 121.8

C-3 133.2

C-4 114.2

C-5 129.8

C-6 116.9

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-2-chloro-1-isopropoxybenzene
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m/z (Predicted) Ion Formula
Relative Abundance

(%)

Fragment

Description

262/264/266 [C₉H₁₀BrClO]⁺ ~75:100:25 Molecular Ion (M⁺)

220/222/224 [C₆H₄BrClO]⁺ Moderate Loss of propene

185/187 [C₆H₄BrO]⁺ High
Loss of propene and

chlorine

157/159 [C₆H₄Br]⁺ Moderate
Loss of isopropoxy

group and chlorine

43 [C₃H₇]⁺ High Isopropyl cation

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of

any particulate matter.

Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used. The instrument is

locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to

achieve optimal homogeneity.

Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 16 ppm, a pulse width

corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds. A sufficient

number of scans are acquired to achieve a good signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation. The resulting spectrum is phased and baseline corrected. Chemical shifts are

referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is prepared to compensate for the lower natural abundance and sensitivity of the ¹³C

nucleus.

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments) is used.[4] Key parameters include a spectral width of 0-220 ppm, a sufficient

number of scans for adequate signal-to-noise, and a relaxation delay of 2 seconds for

qualitative spectra.[4]

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is

phased and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is volatilized by heating in the ion source.

Ionization: The gaseous sample molecules are bombarded with a beam of electrons,

typically with an energy of 70 eV.[5] This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and

separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole,

time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z ratio.

Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis and

characterization of 4-Bromo-2-chloro-1-isopropoxybenzene.
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Analytical Workflow for 4-Bromo-2-chloro-1-isopropoxybenzene
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Caption: Workflow for the spectroscopic analysis of 4-Bromo-2-chloro-1-isopropoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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